Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Description
Data Tables and Detailed Research Findings
The compound is synthesized through the protection of the amino group of sarcosine methyl ester using tert-butoxycarbonyl chloride in the presence of bases such as triethylamine or pyridine. This method ensures selective protection, facilitating subsequent synthetic steps in peptide chemistry.
The Boc protecting group is a pivotal functional group that allows for controlled deprotection, enabling the synthesis of more complex molecules without interference from the amino group.
While specific biological activities of this compound are not extensively documented, its structural similarity to glycine derivatives and Boc-protected amino acids suggests potential utility in medicinal chemistry as intermediates or building blocks.
The compound’s chemical stability under various conditions has been characterized, confirming its suitability for use in multi-step organic syntheses where temporary protection of the amino group is required.
Properties
IUPAC Name |
methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBDTYJYKRLTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554377 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42492-57-9 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The core synthetic approach to prepare Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate involves the protection of the methylamino group of sarcosine methyl ester with a tert-butoxycarbonyl group. The Boc group is introduced using tert-butoxycarbonyl chloride (BocCl) or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base under anhydrous conditions to prevent hydrolysis.
$$
\text{Methyl 2-(methylamino)acetate} + \text{BocCl or Boc}_2\text{O} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{this compound}
$$
Detailed Reaction Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Methyl 2-(methylamino)acetate | Starting material | Commercially available or synthesized |
| 2 | Boc₂O (1.1–1.2 equiv), base (e.g., triethylamine or DMAP), anhydrous dichloromethane (DCM), 0–25°C | Boc protection of amino group | Temperature control critical to avoid side reactions; inert atmosphere recommended |
| 3 | Work-up and purification | Isolation of pure Boc-protected product | Column chromatography (hexane/ethyl acetate 3:1) commonly used |
This method proceeds via nucleophilic attack of the deprotonated amine on the Boc reagent, forming the carbamate linkage. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.
Alternative Synthetic Routes
- Using BocCl: BocCl can be used instead of Boc₂O, with triethylamine or pyridine as the base in anhydrous solvents. The reaction is generally performed at 0°C to room temperature to minimize side reactions and hydrolysis.
- Direct Carbamate Formation: In some protocols, methyl 2-aminoacetate derivatives are reacted directly with Boc₂O in the presence of catalytic 4-dimethylaminopyridine (DMAP) to enhance reaction rates and yields.
Industrial Scale Considerations
Industrial synthesis follows similar chemistry but employs continuous flow reactors and automated systems to optimize yield, purity, and safety. Reaction parameters such as stoichiometry, temperature, and solvent choice are finely tuned to minimize by-products and facilitate downstream purification.
Analytical Data and Purification
Purity and Structural Confirmation
- NMR Spectroscopy:
- ^1H NMR shows characteristic tert-butyl singlet at ~1.4 ppm (9H) confirming Boc group presence.
- Methyl ester protons appear near 3.7 ppm.
- Methylamino protons typically resonate around 2.8–3.2 ppm.
- HPLC: Reverse-phase HPLC with UV detection at 254 nm confirms purity >98%.
- Mass Spectrometry: High-resolution MS confirms molecular ion peak at m/z consistent with C9H17NO4 (M+H)^+ or (M+Na)^+.
Purification Techniques
- Column chromatography using hexane/ethyl acetate mixtures (typically 3:1) is standard to isolate the Boc-protected product with high purity.
Research Findings and Optimization
Reaction Optimization
- Stoichiometry: Slight excess of Boc reagent (1.1–1.2 equivalents) ensures complete amine protection without excessive reagent waste.
- Temperature: Maintaining 0–25°C prevents Boc group hydrolysis and side reactions.
- Base Selection: Triethylamine and DMAP are effective; DMAP can catalyze the reaction, improving yield and rate.
- Solvent: Anhydrous dichloromethane is preferred for solubility and inertness.
Yield and Efficiency
Typical yields range from 85% to 95% under optimized conditions. Reaction times vary from 1 to 4 hours depending on scale and reagent purity.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Boc₂O with triethylamine | Boc₂O, triethylamine, DCM, 0–25°C | Mild conditions, high selectivity | Requires anhydrous conditions | 85–95 |
| BocCl with pyridine | BocCl, pyridine, DCM, 0°C to RT | Readily available reagents | BocCl is moisture sensitive | 80–90 |
| Boc₂O with DMAP catalyst | Boc₂O, DMAP, DCM, 0–25°C | Faster reaction, catalytic base | DMAP toxicity concerns | 90–95 |
| Industrial continuous flow | Automated flow reactors, optimized parameters | Scalable, reproducible | Requires specialized equipment | >90 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine .
Comparison with Similar Compounds
Ethyl 2-((tert-Butoxycarbonyl)amino)acetate (CAS: 31954-27-5)
Ethyl 2-((tert-Butoxycarbonyl)(methyl)amino)acetate (CAS: 145060-76-0)
- Structural Difference : Ethyl ester instead of methyl ester.
- Molecular Formula: C₁₀H₁₉NO₄.
- Key Properties : Similar Boc-protected amine but with a slightly higher molecular weight (217.26 g/mol vs. 203.21 g/mol for the methyl analog). The ethyl group may confer better stability in certain reaction conditions.
- Applications : Comparable to the methyl ester but preferred in reactions requiring delayed ester cleavage .
Methyl 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetate (CAS: 112918-77-1)
Methyl 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate (CAS: 207863-56-7)
Ethyl 2-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)acetate Hydrochloride (CAS: 347890-34-0)
- Structural Difference: Contains an additional ethylamino spacer and a hydrochloride salt.
- Molecular Formula : C₁₁H₂₃ClN₂O₄.
- Key Properties : Hydrochloride salt improves water solubility, facilitating use in aqueous reaction systems.
- Applications : Employed in synthesizing branched peptides or polyamine derivatives .
Comparative Data Table
Research Findings and Implications
- Ester Group Impact : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, making them preferable in rapid deprotection scenarios. Ethyl analogs, however, are favored in prolonged reactions .
- Substituent Effects : The phenyl group in CAS 112918-77-1 enhances steric hindrance and aromatic interactions, broadening utility in targeted drug delivery systems .
- Functional Group Diversity : The phosphoryl group in CAS 207863-56-7 expands application scope to metal-mediated reactions, though its synthesis requires specialized handling .
Biological Activity
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (commonly referred to as Boc-Met-Ac) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₇NO₄
- Molecular Weight : 189.24 g/mol
- CAS Number : 14018930
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and other organic reactions to protect amine functionalities.
Biological Activity Overview
Boc-Met-Ac exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that Boc-Met-Ac possesses antimicrobial activity against various bacterial strains, making it a potential candidate for antibiotic development.
- Anticancer Activity : Research indicates that compounds similar to Boc-Met-Ac can inhibit cancer cell proliferation. Its mechanism may involve inducing apoptosis in malignant cells .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases .
The biological activity of Boc-Met-Ac can be attributed to several mechanisms:
- Enzyme Interaction : The presence of the Boc group enhances the compound's ability to interact with enzymes, potentially acting as a reversible inhibitor .
- Cellular Uptake : The compound's lipophilicity allows for efficient cellular uptake, facilitating its action within target cells .
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anticancer | Induces apoptosis in melanoma cells | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties of Boc-Met-Ac against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections.
- Cancer Cell Proliferation Study :
- Enzyme Inhibition Research :
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Esterification of the carboxylic acid group.
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N).
- Step 3 : Methylation of the secondary amine using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Optimization focuses on solvent choice (e.g., THF or DCM), temperature control (0–25°C for Boc protection), and stoichiometric ratios to minimize byproducts. Purity is confirmed via LCMS and NMR .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm structure (e.g., Boc group resonance at ~1.4 ppm for tert-butyl protons).
- LCMS : For molecular weight verification and purity assessment.
- HPLC : To quantify purity and resolve enantiomeric mixtures if applicable.
- FT-IR : To identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
Suppliers often do not provide analytical data, necessitating in-house validation .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
The Boc group is labile under acidic conditions (e.g., TFA/CH₂Cl₂) but stable in neutral/basic environments. Stability studies should include:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
- Accelerated Stability Testing : Storage at 40°C/75% RH for 1–3 months, with periodic HPLC analysis.
- pH-Dependent Degradation : Monitor via NMR in buffered solutions (pH 2–9). Decomposition products may include tert-butyl alcohol and methylamine derivatives .
Q. What strategies are employed to resolve contradictions in reported synthetic yields or purity?
Discrepancies often arise from impurities in starting materials or incomplete Boc protection. Solutions include:
- Repetition with Fresh Reagents : Ensure anhydrous conditions for Boc reactions.
- Byproduct Identification : Use LCMS/MS to detect side products (e.g., di-Boc adducts).
- Cross-Validation : Compare data with independent literature, such as crystal structures (e.g., Acta Crystallographica reports) or synthetic protocols from peptide chemistry studies .
Q. How can this compound be applied in designing drug delivery systems or prodrugs?
The ester and Boc groups enable modular functionalization:
- Prodrug Activation : Hydrolysis of the methyl ester (e.g., by esterases) releases the active carboxylic acid.
- Targeted Delivery : Conjugation with targeting moieties (e.g., peptides) via the Boc-deprotected amine.
- Enzyme-Responsive Systems : Boc removal under acidic tumor microenvironments triggers drug release.
In vitro assays (e.g., LCMS buffered studies) validate stability and release kinetics .
Q. What mechanistic insights explain low yields during Boc protection or methylation steps?
Common issues include:
- Competitive Reactions : Over-methylation or Boc cleavage due to excess reagent.
- Steric Hindrance : Bulky Boc groups may slow methylation; using stronger bases (e.g., LDA) can improve efficiency.
- Side Reactions : Nucleophilic attack on the Boc group by residual water.
Mechanistic studies using deuterated solvents or kinetic isotope effects clarify rate-limiting steps .
Q. How can researchers assess the ecological impact of this compound given limited toxicity data?
Proposed protocols:
- Biodegradation Assays : OECD 301F tests to evaluate microbial breakdown in water/soil.
- Acute Toxicity Screening : Daphnia magna or algae growth inhibition studies (OECD 202/201).
- Computational Modeling : Use QSAR tools to predict bioaccumulation (logP ~1.5) and ecotoxicity.
Current data gaps necessitate precautionary handling (e.g., waste neutralization) .
Q. What modifications to the Boc or methyl groups enhance the compound’s utility in peptide mimetics?
- Boc Alternatives : Fmoc or Alloc groups for orthogonal deprotection in solid-phase synthesis.
- Ester Optimization : Ethyl or propargyl esters for tunable hydrolysis rates.
- Methyl Replacement : Trifluoroethyl groups to improve metabolic stability.
Synthetic flexibility is demonstrated in non-natural amino acid studies, where fluorinated analogs show enhanced binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
